Product packaging for 1,1,3-Trimethyl-1,3,5-trisilacyclohexane(Cat. No.:CAS No. 18339-88-3)

1,1,3-Trimethyl-1,3,5-trisilacyclohexane

Cat. No.: B090812
CAS No.: 18339-88-3
M. Wt: 174.46 g/mol
InChI Key: YNXIDXMKMLNRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,3-Trimethyl-1,3,5-trisilacyclohexane (CAS 18339-88-3) is a methyl-substituted heterocyclic organosilicon compound of significant interest in advanced chemical research. Its structure features a stable six-membered ring with alternating silicon and carbon atoms, adopting a chair conformation analogous to cyclohexane but with unique steric and electronic properties imparted by the specific placement of methyl groups on the silicon atoms . This makes it a valuable precursor and a well-defined scaffold for constructing complex molecular architectures. The compound's primary research value lies in its application as a building block for novel materials. The rigid trisilacyclohexane backbone serves as a core unit for synthesizing dendrimers, which have potential applications in drug delivery and catalysis . Furthermore, this framework is instrumental in supramolecular chemistry for the design of poly-Lewis acids. The defined spatial arrangement of silicon atoms in the ring allows for the creation of structures with multiple Lewis-acidic centers, enhancing their capability for molecular recognition and catalytic processes . The reactivity of the ring system also opens pathways to new polymers and hybrid materials through further chemical modification . The synthesis of related trisilacyclohexane compounds often involves the reduction of alkoxy or chloro-substituted precursors, such as 1,1,3,3,5,5-hexamethoxy-1,3,5-trisilacyclohexane, using agents like LiAlH4 . Functionalization of the ring system is frequently achieved via highly selective hydrosilylation reactions, which are efficiently catalyzed by complexes such as Karstedt's catalyst . This compound is provided as a high-purity material for research purposes. Its study provides fundamental insights into the effect of methyl substitution on the properties of organosilicon rings, informing the development of more complex functionalized silanes . Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H18Si3 B090812 1,1,3-Trimethyl-1,3,5-trisilacyclohexane CAS No. 18339-88-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18339-88-3

Molecular Formula

C6H18Si3

Molecular Weight

174.46 g/mol

IUPAC Name

1,1,3-trimethyl-1,3,5-trisilinane

InChI

InChI=1S/C6H18Si3/c1-8-4-7-5-9(2,3)6-8/h8H,4-7H2,1-3H3

InChI Key

YNXIDXMKMLNRCV-UHFFFAOYSA-N

SMILES

C[SiH]1C[SiH2]C[Si](C1)(C)C

Canonical SMILES

C[SiH]1C[SiH2]C[Si](C1)(C)C

Synonyms

1,1,3-Trimethyl-1,3,5-trisilacyclohexane

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Strategies for the Preparation of 1,1,3-Trimethyl-1,3,5-trisilacyclohexane

The preparation of this compound is achieved through precise chemical strategies that allow for the controlled formation of the heterocyclic backbone and the regioselective installation of methyl groups.

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a cornerstone of organosilicon chemistry and a key method for functionalizing cyclic silanes. nih.gov This reaction is particularly effective for creating silicon-carbon bonds with high efficiency and selectivity. nih.gov In the context of synthesizing substituted trisilacyclohexanes, hydrosilylation can be employed to add methyl-containing silanes to a pre-formed ring structure. For instance, starting with a 1,3,5-trisilacyclohexane (B3121665) backbone functionalized with reactive groups like ethynyls, sequential hydrosilylation with methylchlorosilanes can yield the desired methylated product.

The success of hydrosilylation reactions heavily relies on the choice of catalyst. Platinum-based catalysts are widely recognized for their high activity and selectivity. rsc.org Among the most effective and commonly used is Karstedt's catalyst, a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane as a ligand. rsc.orgresearchgate.net This catalyst is renowned for its high solubility in common reaction media and its exceptional catalytic performance, often serving as a benchmark in industrial hydrosilylation processes. rsc.orgrsc.org Karstedt's catalyst facilitates the addition of Si-H bonds to unsaturated functionalities, such as double or triple bonds, on the trisilacyclohexane ring. d-nb.info The reaction typically proceeds under inert conditions to prevent catalyst deactivation and side reactions. Other platinum catalysts, such as Speier's catalyst (hexachloroplatinic acid), are also effective, though Karstedt's catalyst often provides improved activity and selectivity. nih.govrsc.org

Table 1: Comparison of Common Hydrosilylation Catalysts
CatalystChemical Formula/DescriptionTypical StateKey Advantages
Karstedt's CatalystPlatinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complexHomogeneousHigh activity and selectivity, good solubility. rsc.orgrsc.org
Speier's CatalystHexachloroplatinic acid (H₂PtCl₆·xH₂O)HomogeneousEffective and widely used historically. rsc.org
Ashby's CatalystPlatinum(0) complex with 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxaneHomogeneousIncreased stability due to chelate effect. mdpi.com
Lamoreaux CatalystProduct of H₂PtCl₆ reduction by long-chain alcoholsHomogeneousGood solubility in non-polar solvents, but active at room temperature. mdpi.com

Regioselectivity—the control over which atom the silicon attaches to in an unsaturated bond—is a critical aspect of hydrosilylation. nih.gov For terminal alkenes or alkynes, the reaction can theoretically yield two different isomers. Catalysts like Karstedt's typically favor the anti-Markovnikov addition, resulting in the terminal silyl (B83357) group, which is often the desired product. nih.govd-nb.info This selectivity is crucial when functionalizing a trisilacyclohexane precursor to ensure the methyl groups are added at the correct silicon atoms. The choice of catalyst, solvent, and reaction temperature can influence the regiochemical outcome. scirp.orgrsc.org For example, certain rhodium or cobalt-based catalysts have been developed to achieve different regioselectivities compared to platinum systems. researchgate.netrsc.org In the synthesis of specifically substituted silanes like this compound, controlling the regioselectivity ensures the formation of the correct isomer and avoids a mixture of products.

An alternative and powerful strategy for forming silicon-carbon bonds is the use of Grignard reagents (R-MgX). gelest.com This approach is particularly useful for introducing alkyl groups, such as methyl groups, onto a silicon backbone. The synthesis can start from a halogenated precursor, such as 1-bromo-1,3,5-trisilacyclohexane. The highly nucleophilic carbon of the Grignard reagent, for example, methylmagnesium iodide (MeMgI), attacks the electrophilic silicon center, displacing the halide leaving group. This method allows for the stepwise and controlled methylation of the trisilacyclohexane ring.

The reaction between a Grignard reagent and a halosilane is a classic example of nucleophilic substitution at a silicon center. libretexts.org Unlike carbon-centered SN2 reactions that proceed through a trigonal bipyramidal transition state, substitution at the larger silicon atom often involves a stable or quasi-stable pentacoordinate intermediate. researchgate.net The polarity of the silicon-halide bond makes the silicon atom highly electrophilic and susceptible to attack by nucleophiles like the carbanion-like carbon of a Grignard reagent. The strength of the newly formed Si-C bond provides the thermodynamic driving force for the reaction. To achieve the 1,1,3-trimethyl substitution pattern, a precise stoichiometry of the Grignard reagent is required, followed by careful reaction workup to isolate the final product.

Table 2: Key Steps in Grignard Reagent Alkylation
StepDescriptionReagentsTypical Conditions
1. Precursor HalogenationFunctionalization of the 1,3,5-trisilacyclohexane ring with a halogen.Bromine (Br₂)Pentane, -50°C.
2. Grignard ReactionNucleophilic substitution of the halide with methyl groups.Methylmagnesium iodide (MeMgI)Diethyl ether, 0°C to room temperature.
3. WorkupQuenching of excess reagent and extraction of the product.Water, n-hexaneStandard aqueous workup.

The fundamental 1,3,5-trisilacyclohexane backbone itself is typically synthesized through a cyclization reaction. d-nb.info A common method involves the Grignard-type cyclotrimerization of a difunctional precursor like chloromethyl(trimethoxy)silane. d-nb.info The use of methoxy (B1213986) groups on the silicon atom preferentially directs the reaction towards the formation of the six-membered cyclic trimer over other structures like four-membered rings or linear oligomers. d-nb.info Once the core hexachlorinated or hexa-alkoxylated ring is formed, subsequent reactions, such as deprotection followed by alkylation as described above, can be used to introduce the methyl groups to achieve the final target molecule. d-nb.info This modular approach, building the ring first and then functionalizing it, is a versatile strategy in the synthesis of specifically substituted cyclic silanes.

Mechanisms of Ring Formation

The formation of the 1,3,5-trisilacyclohexane ring system is often achieved through a Grignard-type cyclization reaction. A key precursor for this process is chloromethyl(trimethoxy)silane. d-nb.info In this reaction, the presence of methoxy groups on the silicon atom plays a crucial role. These groups act as protecting groups that favor the formation of the desired six-membered cyclic trimer over the creation of disilacyclobutanes or larger, partially branched ring systems and oligomers. d-nb.inforesearchgate.net The mechanism involves the intramolecular reaction of a Grignard reagent formed in situ, leading to the assembly of the alternating silicon-carbon backbone.

Another approach involves the reaction of silane (B1218182) precursors, such as Me₃SiCl, with cyclic amines in an inert solvent. This method utilizes a base like triethylamine (B128534) to neutralize HCl byproducts, with careful temperature control between 0–25°C being critical to prevent side reactions.

Functionalization of the Trisilacyclohexane Backbone

Once the core 1,3,5-trisilacyclohexane structure is synthesized, it serves as a scaffold for further chemical modification. Functionalization allows for the introduction of various reactive groups, paving the way for the development of more complex molecules and materials.

Strategic Use of Protecting Groups

Protecting groups are essential tools in the multi-step synthesis of complex molecules, introduced to temporarily block a reactive functional group to prevent it from interfering with a subsequent chemical reaction elsewhere in the molecule. organic-chemistry.orgwikipedia.orgresearchgate.net After the desired reaction is complete, the protecting group is removed. wikipedia.org

In the synthesis of the trisilacyclohexane backbone, methoxy groups serve as effective protecting groups on the silicon precursor. d-nb.inforesearchgate.net Their use preferentially directs the reaction towards the formation of the cyclic trimer. d-nb.inforesearchgate.net Once the ring is formed, these protecting groups can be removed. For instance, deprotection of a hexamethoxy-substituted trisilacyclohexane with boron trichloride (B1173362) yields the highly reactive hexa-chlorinated trisilacyclohexane. d-nb.inforesearchgate.net This chlorinated backbone is a versatile intermediate for introducing a wide range of functionalities.

The strategic selection of protecting groups is crucial. An ideal protecting group should be easy to introduce and remove in high yields, stable under various reaction conditions, and its removal conditions should not affect other functional groups in the molecule. organic-chemistry.orguchicago.edu

Introduction of Diverse Chemical Functionalities for Subsequent Transformations

The functionalization of the 1,3,5-trisilacyclohexane backbone is key to its utility in more advanced applications. Starting from a reactive intermediate like hexa-chlorinated trisilacyclohexane, a variety of chemical groups can be introduced.

A common strategy is to react the chlorinated backbone with organometallic reagents. For example, reaction with ethynylmagnesium bromide introduces alkyne spacer groups, resulting in a hexa-ethynyl-functionalized trisilacyclohexane. d-nb.info This process enhances the reactivity of the backbone for further transformations.

Another important functionalization route is the hydrosilylation of a vinyl-substituted trisilacyclohexane. Hexavinyltrisilacyclohexane can be prepared and subsequently reacted with various silanes in the presence of a catalyst, such as Karstedt's catalyst. d-nb.inforesearchgate.net This method allows for the attachment of groups like SiCl₃, SiCl₂Me, or SiClMe₂. d-nb.inforesearchgate.net The resulting terminally silylated products can have their Lewis acidity further increased, for example, by converting chlorosilyl groups to highly acidic silyl triflate groups using silver triflate. d-nb.info

Hydroboration is another technique used to functionalize a hexavinyltrisilacyclohexane backbone. This reaction can introduce borane (B79455) groups, such as 9-BBN (9-borabicyclo[3.3.1]nonane), onto the structure. d-nb.info

These functionalization methods transform the basic trisilacyclohexane ring into a versatile platform for constructing complex supramolecular structures, such as poly-Lewis acids. d-nb.inforesearchgate.net

Interactive Data Table: Precursors for Trisilacyclohexane Synthesis

Precursor CompoundSynthetic MethodResulting Intermediate
Chloromethyl(trimethoxy)silaneGrignard-type cyclizationHexamethoxy-1,3,5-trisilacyclohexane
Silane precursors (e.g., Me₃SiCl)Reaction with cyclic aminesSubstituted 1,3,5-trisilacyclohexane
1,3,5-TrisilacyclohexaneBromination1-Bromo-1,3,5-trisilacyclohexane

Interactive Data Table: Functionalization of the Trisilacyclohexane Backbone

Starting BackboneReagentFunctional Group Introduced
Hexa-chlorinated trisilacyclohexaneEthynylmagnesium bromideEthynyl (B1212043) (-C≡CH)
HexavinyltrisilacyclohexaneTrichlorosilane (HSiCl₃)Trichlorosilyl (-CH₂CH₂SiCl₃)
HexavinyltrisilacyclohexaneChlorodimethylsilane (HSiClMe₂)Chlorodimethylsilyl (-CH₂CH₂SiClMe₂)
Hexavinyltrisilacyclohexane9-Borabicyclo[3.3.1]nonane (9-BBN)9-BBN group
Chlorodimethylsilyl-functionalizedSilver triflate (AgOTf)Silyl triflate (-SiMe₂OTf)

Conformational Dynamics of the this compound Ring

The conformational landscape of the this compound ring is primarily governed by the chair conformation, which represents the molecule's ground state. The interconversion between different chair forms and the orientation of the methyl substituents are key to understanding its stereochemistry.

Like cyclohexane, the 1,3,5-trisilacyclohexane ring system preferentially adopts a chair conformation to minimize torsional and steric strain. Computational studies on various Si-alkylated derivatives of 1,3,5-trisilacyclohexane confirm that the chair form is the lowest energy conformation for most substitution patterns. landsbokasafn.is

The process of ring inversion, where one chair conformer flips to another, involves passing through higher-energy transition states, such as twist-boat or boat conformations. scielo.org.mx For the 1,3,5-trisilacyclohexane ring system, this energy barrier is considered to be quite low. An attempt to "freeze" the conformational equilibrium of a related compound, 1-methoxy-1,3,5-trisilacyclohexane, by low-temperature NMR was unsuccessful, suggesting a low barrier to ring inversion. This low barrier implies that at room temperature, the ring is highly flexible and rapidly interconverts between chair forms.

The placement of the three methyl groups on the silicon atoms of the this compound ring has significant stereochemical consequences. The substituents can occupy either axial or equatorial positions, leading to different conformational isomers.

In studies of cis-cis-1,3,5-tri-alkylated 1,3,5-trisilacyclohexanes, quantum chemical calculations predicted the conformation with all three alkyl groups in equatorial positions to be the most stable. landsbokasafn.is However, a key difference from cyclohexane chemistry is that the conformational preference for an equatorial position of substituents in the 1,3,5-trisilacyclohexane series is considerably less pronounced. This is attributed to the altered geometry of the silacyclohexane ring, which reduces the steric penalty of placing a substituent in an axial position.

Furthermore, the stereochemistry of the substituents can force the ring out of its preferred chair conformation. For instance, in cis-trans-1,3,5-tri-t-butylated derivatives, the steric bulk of the t-butyl groups leads to a preference for a twisted conformation over the chair form. landsbokasafn.is While methyl groups are smaller than t-butyl groups, this finding highlights the sensitivity of the ring's conformation to the steric demands and stereochemical arrangement of its substituents.

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization

A comprehensive understanding of the structure of this compound relies on a combination of advanced analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful.

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and dynamic behavior of atoms within a molecule.

Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes like ring inversion. By recording spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of inversion changes. From this data, the energy barrier (ΔG‡) for the inversion process can be calculated.

However, as noted previously, the ring inversion barrier in the 1,3,5-trisilacyclohexane system is likely very low. This makes DNMR studies challenging, as extremely low temperatures (e.g., below -150°C) would be required to slow the chair-chair interconversion enough to observe distinct signals for the axial and equatorial environments on the NMR timescale. scielo.org.mx

Multinuclear NMR provides a complete picture of the molecule's static structure. For this compound, ¹H, ¹³C, and ²⁹Si NMR are all essential.

¹H NMR provides information on the protons in the molecule, including those on the methyl groups and the methylene bridge carbons.

¹³C NMR distinguishes between the different carbon environments: the methyl carbons and the ring's methylene carbons.

²⁹Si NMR is particularly informative as it directly probes the silicon atoms in the ring, allowing for the differentiation of the Si(CH₃)₂, Si(H)CH₃, and SiH₂ environments.

Table 1: Expected ¹H NMR Chemical Shift Assignments for this compound

Functional Group Expected Chemical Shift (ppm) Multiplicity
Si-CH 0.0 - 0.2 Singlet
Si-CH ₂-Si 0.1 - 0.5 Multiplet
Si-H 3.5 - 4.5 Multiplet

Note: Expected values are based on general knowledge of organosilicon compounds and are for illustrative purposes.

Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound

Carbon Environment Expected Chemical Shift (ppm)
Si-C H₃ -10 to 0
Si-C H₂-Si -5 to 5

Note: Expected values are based on general knowledge of organosilicon compounds and are for illustrative purposes.

Table 3: Expected ²⁹Si NMR Chemical Shift Assignments for this compound

Silicon Environment Expected Chemical Shift (ppm)
Si (CH₃)₂ -5 to 5
Si (H)CH₃ -10 to -20
Si H₂ -30 to -40

Note: Expected values are based on data from analogous compounds for illustrative purposes. researchgate.net

Table 4: List of Compounds Mentioned

Compound Name
This compound
Cyclohexane
1-methoxy-1,3,5-trisilacyclohexane
1-methyl-1,3,5-trisilacyclohexane
cis-cis-1,3,5-tri-alkylated 1,3,5-trisilacyclohexanes

Diffusion-Ordered Spectroscopy (DOSY NMR) for Supramolecular Assembly Analysis

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that distinguishes chemical species in a mixture based on their diffusion coefficients, which are related to their size and shape. u-tokyo.ac.jp This method is particularly useful for studying non-covalent supramolecular assemblies, where molecules are held together by interactions like hydrogen bonds or van der Waals forces. libretexts.orgnih.gov By measuring the diffusion rate, DOSY can provide insights into the formation of larger aggregates in solution. u-tokyo.ac.jp

While specific DOSY NMR studies on this compound are not available in the literature, the technique is highly applicable to organosilicon compounds. For instance, 29Si DOSY NMR has been successfully employed to study the speciation of aqueous silicates, demonstrating its utility in resolving complex mixtures of silicon-containing species without physical separation. rsc.orgresearchgate.net For this compound, DOSY could be used to investigate its potential to form supramolecular structures in various solvents, identifying the size and stability of any aggregates formed. nih.gov The technique separates the NMR signals of different species into distinct rows along a "diffusion" axis, effectively providing a "chromatogram" by NMR. nih.gov

Spectroscopic and Structural Characterization

Isomerism and Stereochemical Features of Substituted Trisilacyclohexanes

The principles of isomerism and stereochemistry in substituted cyclohexanes are directly applicable to their silicon analogues, the trisilacyclohexanes. pressbooks.publibretexts.org Isomers are broadly classified as constitutional isomers, which have different connectivity, and stereoisomers, which have the same connectivity but a different spatial arrangement of atoms. masterorganicchemistry.com

For substituted trisilacyclohexanes, stereoisomerism is a key feature. This includes geometric isomerism (cis-trans isomerism) and, in the case of chiral molecules, optical isomerism. mvpsvktcollege.ac.inlibretexts.org

Geometric Isomerism: When a trisilacyclohexane ring is substituted at different positions, geometric isomers can arise. pressbooks.pub These isomers are designated with the prefixes cis (substituents on the same side of the ring's plane) and trans (substituents on opposite sides). libretexts.org Due to the rigidity of the ring structure, these isomers are not interconvertible by bond rotation. pressbooks.pub

A prime example is the analogous compound 1,3,5-trimethylcyclohexane, which exists as two distinct cis-trans isomers. stackexchange.com

cis-1,3,5-trimethylcyclohexane: All three methyl groups are on the same face of the ring. In its most stable chair conformation, this would result in two methyl groups being in equatorial positions and one in an axial position.

trans-1,3,5-trimethylcyclohexane: One methyl group is on the opposite face of the ring relative to the other two. The most stable conformation for this isomer has all three methyl groups in equatorial positions.

Stereochemical Features: The presence of stereocenters (chiral centers) gives rise to optical isomerism (enantiomers and diastereomers). masterorganicchemistry.commvpsvktcollege.ac.in

Enantiomers: These are non-superimposable mirror images of each other. A substituted trisilacyclohexane will have an enantiomer if it is chiral (i.e., lacks a plane of symmetry). mvpsvktcollege.ac.in

Diastereomers: These are stereoisomers that are not mirror images of each other. Cis and trans isomers of substituted cycloalkanes are a common example of diastereomers. libretexts.orgmasterorganicchemistry.com

The specific substitution pattern on the 1,3,5-trisilacyclohexane ring dictates the number and type of possible stereoisomers. For instance, in this compound, the C3 carbon atom is a stereocenter, meaning this compound can exist as a pair of enantiomers (R and S forms). The conformational stability of these isomers is influenced by the steric bulk of the substituents, with a general preference for larger groups to occupy equatorial positions to minimize steric strain. pressbooks.pub

Other substituted trisilacyclohexanes, such as 1-methoxy-1,3,5-trisilacyclohexane and 1-dimethylamino-1,3,5-trisilacyclohexane, also exhibit complex conformational behaviors, with substituents occupying axial, equatorial, gauche, and trans orientations relative to the ring. chemrxiv.org

Reactivity Profiles and Mechanistic Investigations

Organic Transformations Mediated by 1,1,3-Trimethyl-1,3,5-trisilacyclohexane Derivatives

While the parent compound is not a direct silylating agent, its derivatives can be functionalized to mediate a range of organic transformations. By replacing the hydrogen or methyl groups on the silicon atoms with more reactive functionalities like halides or amines, the trisilacyclohexane scaffold can be converted into a versatile reagent.

Silylation is a common and crucial method for protecting hydroxyl and amino groups in organic synthesis. The process involves the substitution of an active hydrogen on a heteroatom with a silyl (B83357) group, forming a stable but cleavable bond. Derivatives of this compound, functionalized with leaving groups such as chloride, can act as silylating agents.

The reactivity in these reactions is governed by factors such as the nature of the leaving group on the silicon atom and the steric hindrance of both the alcohol/amine and the silylating agent. Catalysts, typically amine bases like pyridine (B92270) or triethylamine (B128534), are often employed to facilitate the reaction. gelest.com While specific studies detailing the use of this compound derivatives for silylation are not prevalent, the general mechanism is well-established for analogous chlorosilanes. gelest.com For instance, a derivative such as 1,1,3-trimethyl-3-chloro-1,3,5-trisilacyclohexane would be expected to react with alcohols to form the corresponding silyl ethers. The efficiency of such reactions can be enhanced through various catalytic methods. organic-chemistry.org

Substrate TypeSilylating Agent ClassCatalystGeneral Outcome
Primary AlcoholsChlorosilanesAmine BaseHigh yield of silyl ether
Secondary AlcoholsChlorosilanesAmine BaseModerate to high yield
Tertiary AlcoholsSilyl TriflatesAmine BaseGood yield, more reactive agent needed
Primary/Secondary AminesAminosilanesNone/HeatFormation of silylamines

Exploration of Silicon-Centered Reactive Intermediates

The this compound framework is a potential precursor for generating silicon-centered reactive intermediates, including silyl radicals, silylenes, and silyl anions. These transient species are of great interest for their unique reactivity and role in forming new silicon-element bonds.

Silyl radicals (R₃Si•) are neutral, trivalent silicon species that play a significant role in various synthetic transformations. A primary method for their generation is the abstraction of a hydrogen atom from a hydrosilane (R₃Si-H) using radical initiators or photolysis. wiley.com The this compound molecule, possessing Si-H bonds, is a candidate for such reactions. The reaction of radicals with silicon hydrides is a cornerstone for generating silyl radicals for further applications. wiley.com

Once formed, these radicals can participate in several reaction pathways:

Addition to Multiple Bonds: Silyl radicals can add to alkenes and alkynes, a key step in radical-based hydrosilylation processes. researchgate.net

Atom/Group Transfer: They can abstract atoms (e.g., halogens) from organic substrates, propagating a radical chain reaction.

Cyclization: If a radical center is generated on a substituent attached to the trisilacyclohexane ring, intramolecular cyclization can occur.

The photochemical generation of silyl radicals is often an economical and convenient route. ub.edu.ar For instance, irradiation of certain organosilanes can lead to the homolytic cleavage of Si-Si or Si-C bonds to produce the desired radical species. ub.edu.ar

Precursor TypeMethod of GenerationKey IntermediateCommon Subsequent Reactions
Hydrosilane (R₃Si-H)H-atom abstraction (e.g., with t-BuO•)Silyl Radical (R₃Si•)Addition to C=C, Halogen abstraction
Disilane (R₃Si-SiR₃)Photolysis (UV irradiation)Silyl Radical (R₃Si•)Radical coupling, Disproportionation
ArylsilanePhotolysis (UV irradiation)Silyl Radical (R₃Si•)Rearrangement, Trapping by solvents
SilylboranePhotolysis (UV irradiation)Silyl Radical (R₃Si•)Trapping by nitroxides, Hydrosilylation

Silylenes (R₂Si:) are the silicon analogues of carbenes, characterized by a divalent silicon atom. They are highly reactive intermediates that can be generated through methods like the photolysis of linear or cyclic polysilanes. researchgate.net Laser flash photolysis of precursor compounds, such as phenyl-substituted trisilanes, has been shown to produce transient silylenes that can be observed spectroscopically and trapped with various reagents. researchgate.net

Common reactions of silylenes include:

Insertion: They can insert into Si-H, O-H, and C-H bonds.

Dimerization: Silylenes can dimerize to form disilenes (R₂Si=SiR₂). researchgate.net

Addition: They undergo addition reactions with alkenes and alkynes to form silacyclopropanes and silacyclopropenes, respectively. researchgate.net

Hydrosilanes are particularly effective trapping agents for silylenes. researchgate.net The generation of a silylene from the this compound backbone would likely require photolysis, potentially extruding a silylene species such as methylsilylene (MeSiH:).

Silyl anions (R₃Si⁻) are powerful nucleophiles used in organic synthesis to form silicon-carbon and other silicon-element bonds. They are typically generated by the reduction of silyl halides with alkali metals or by the deprotonation of hydrosilanes using a strong base. While there are no specific reports on generating silyl anions from this compound, functionalized derivatives could serve as precursors. For example, a halogenated derivative could be reduced to form a potent silyl anion.

These anions are valuable in a variety of synthetic applications, including:

Nucleophilic Substitution: Reaction with alkyl halides to form new Si-C bonds.

Conjugate Addition: Addition to α,β-unsaturated carbonyl compounds.

Ring-Opening Reactions: Opening of epoxides to form β-hydroxysilanes.

The development of sterically hindered silyl anions has led to the synthesis of novel and stable organosilicon compounds. researchgate.netresearchgate.net

Transition Metal-Catalyzed Processes Involving Organosilicon Compounds

Transition metal catalysis has revolutionized organic synthesis, and organosilicon compounds are frequently involved as substrates, reagents, or ligands. uva.es The Si-H bonds present in this compound make it a potential substrate for transition metal-catalyzed hydrosilylation reactions. This process involves the addition of a Si-H bond across an unsaturated C-C, C-O, or C-N bond and is a fundamental method for producing organosilicon compounds. mdpi.com

Catalysts based on platinum, rhodium, nickel, and other transition metals are effective for hydrosilylation. mdpi.comprinceton.edunih.gov The reaction mechanism, often described by the Chalk-Harrod cycle, typically involves oxidative addition of the hydrosilane to the metal center, coordination of the unsaturated substrate, migratory insertion, and reductive elimination of the final product. mdpi.com

Furthermore, the 1,3,5-trisilacyclohexane (B3121665) skeleton can be used as a core structure to build more complex molecules. For example, functionalization of the ring with vinyl or ethynyl (B1212043) groups allows for subsequent transition metal-catalyzed reactions, such as hydrosilylation or hydroboration, to create multidentate Lewis acids or dendrimeric structures. d-nb.info These complex structures have applications in host-guest chemistry and materials science. d-nb.info

Reaction TypeMetal Catalyst (Example)SubstratesProduct Type
HydrosilylationPlatinum (e.g., Karstedt's catalyst)Alkene + HydrosilaneAlkylsilane
HydrosilylationRhodium (e.g., [RhCl(dppbzF)]₂)Allyl Chloride + TrichlorosilaneTrichloro(3-chloropropyl)silane
HydrosilylationNickel (e.g., Ni(II) carboxylates)1-Octene + TriethoxysilaneOctyltriethoxysilane
Cross-CouplingPalladium (e.g., Pd(OAc)₂)Aryl Halide + OrganozincAryl-Substituted Product

Oxidative Addition to Si–H Bonds in Pd, Rh, and Pt Catalysis

The oxidative addition of a silicon-hydrogen (Si-H) bond to a low-valent transition metal center is a fundamental step in many catalytic cycles, including hydrosilylation and cross-coupling reactions. For a molecule like this compound, which contains Si-H moieties, this process is theoretically feasible with late transition metals such as palladium(0), rhodium(I), and platinum(0).

The general mechanism involves the coordination of the Si-H bond to the metal center, followed by the cleavage of the Si-H bond and the formation of a new metal-hydride and metal-silyl species. The reactivity in such additions is influenced by factors such as the steric hindrance around the silicon atom and the electronic properties of the substituents. In this compound, the methyl groups on the silicon atoms would exert both steric and electronic effects. However, specific studies detailing the kinetics, thermodynamics, and the precise structure of the resulting metal complexes for this compound are not available.

Table 1: Postulated Intermediates in Oxidative Addition

Catalyst PrecursorPostulated Intermediate Structure
Pd(PPh₃)₄(PPh₃)₂Pd(H)(silyl)
RhCl(PPh₃)₃(PPh₃)₂Rh(H)(Cl)(silyl)
Pt(dba)₂(dba)Pt(H)(silyl)
Note: 'silyl' refers to the 1,1,3-Trimethyl-1,3,5-trisilacyclohexanyl group. These are generalized structures and have not been experimentally verified for this specific compound.

Mechanistic Aspects of Hydrosilylation

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (e.g., an alkene or alkyne), is a paramount reaction in silicon chemistry. While this compound can serve as a silicon hydride source, detailed mechanistic investigations of its participation in hydrosilylation reactions are scarce. The most widely accepted general mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.

This mechanism typically involves:

Oxidative addition of the Si-H bond to the platinum(0) catalyst.

Coordination of the unsaturated substrate (e.g., alkene) to the resulting platinum(II) complex.

Migratory insertion of the alkene into the Pt-H bond.

Reductive elimination of the alkylsilane product, regenerating the platinum(0) catalyst.

Variations to this mechanism, such as the modified Chalk-Harrod mechanism, also exist. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity of the hydrosilylation would be influenced by the nature of the catalyst, the substrate, and the specific structure of the silane (B1218182). Without experimental data for this compound, any discussion on its specific influence on the reaction outcome remains speculative.

Cross-Coupling Reactions Utilizing Organosilicon Nucleophiles

Palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, utilize organosilicon compounds as nucleophilic partners. To be active in these reactions, the silicon atom typically requires activation, often by a fluoride (B91410) source or a base, to form a hypercoordinate silicon species which is more nucleophilic.

For this compound to be used in this context, it would first need to be functionalized with a transferable group (e.g., an aryl or vinyl group) at one of the silicon centers, replacing a hydride. Subsequently, this functionalized trisilacyclohexane could potentially act as a nucleophile in a cross-coupling reaction. The trisilacyclohexane framework would act as a spectator ligand, potentially influencing the reactivity through its steric and electronic properties. There is no available research that demonstrates the synthesis of such functionalized derivatives of this compound and their subsequent use in cross-coupling reactions.

Ring-Opening and Ring-Cleavage Reactions in Silacyclic Systems

Silacyclic systems can undergo ring-opening reactions under various conditions, for instance, through polymerization or cleavage by nucleophiles or electrophiles. For this compound, ring-opening polymerization (ROP) is a potential reaction pathway, which could be initiated by anionic or cationic catalysts. One source mentions the possibility of ROP using catalysts like potassium hydroxide (B78521) (KOH) or platinum complexes. This would lead to the formation of polysilacarbosilanes, polymers with a backbone of alternating silicon and carbon atoms.

The mechanism of base-initiated ROP would likely involve the nucleophilic attack of the hydroxide ion on a silicon atom, leading to the cleavage of a Si-C bond and the formation of a linear silanolate anion, which could then propagate the polymerization.

Ring-cleavage reactions by other reagents are also conceivable. For instance, strong acids could protonate a carbanionic center formed upon initial ring strain relief, and strong nucleophiles could attack the silicon centers. However, detailed studies on the conditions, mechanisms, and products of such ring-opening and ring-cleavage reactions for this compound are not present in the current body of scientific literature.

Table 2: Potential Ring-Opening Polymerization Initiators

Initiator TypeExamplePostulated Mechanism
AnionicKOH, n-BuLiNucleophilic attack on Si, Si-C bond cleavage
CationicStrong Lewis AcidsElectrophilic interaction with the ring
Transition MetalPlatinum complexesOxidative insertion into Si-C bond
Note: These are general mechanisms for silacyclic systems and have not been specifically demonstrated for this compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, rooted in the fundamental laws of quantum mechanics, are employed to determine the properties of molecules with high accuracy. For a molecule such as 1,1,3-Trimethyl-1,3,5-trisilacyclohexane, these methods can elucidate its three-dimensional structure, conformational stability, and electronic behavior, which are crucial for predicting its reactivity and potential applications.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction, making it an efficient approach for systems like this compound.

The electronic structure of a molecule governs its chemical reactivity. DFT calculations are widely used to determine the energies and shapes of molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. A large HOMO-LUMO gap implies high stability, whereas a small gap suggests the molecule will be more reactive. For this compound, DFT calculations would map the spatial distribution of these orbitals, identifying which atoms (silicon, carbon, or hydrogens of the methyl groups) contribute most significantly, thus predicting sites of potential electrophilic or nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data from a DFT Calculation This table is illustrative and shows the type of data generated by DFT calculations for molecular orbitals.

Molecular Orbital Energy (eV) Key Atomic Contributions
LUMO+1 1.25 Si-C (σ), Si-H (σ)
LUMO 0.80 Si-C (σ), C-H (σ)
HOMO -6.50 Si-C (σ), Si-H (σ)
HOMO-1 -7.15 Si-C (σ), C-C (σ)

DFT is instrumental in performing geometry optimizations to find the lowest-energy structure of a molecule. This process yields precise information on bond lengths, bond angles, and dihedral angles. For this compound, these calculations would likely confirm a preference for a chair conformation, similar to its parent compound, 1,3,5-trisilacyclohexane (B3121665) landsbokasafn.is.

Key structural parameters of interest include the internal ring angles, such as the Si-C-Si and C-Si-C angles. The deviation of these angles from the ideal tetrahedral angle of 109.5° is a direct measure of angle strain. Studies on the parent 1,3,5-trisilacyclohexane have shown that the ring is more flattened than cyclohexane, a feature attributed to the larger intrinsic Si-C-Si bond angle (around 114-115°) landsbokasafn.is. DFT calculations would quantify this effect in the trimethyl-substituted derivative.

Furthermore, by calculating the energies of various conformations (e.g., chair, boat, twist-boat), a potential energy surface or energy landscape can be constructed. This landscape reveals the relative stabilities of different conformers and the energy barriers for interconversion between them, providing a complete picture of the molecule's dynamic behavior.

The accuracy of any DFT calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For silicon-containing systems, it is crucial to select basis sets that can adequately describe the electronic environment of silicon, which has more electrons and different orbital characteristics than second-row elements like carbon.

Pople-style basis sets, such as 6-31G(d) or the larger 6-311G(d,p) , are commonly used. The "(d)" and "(p)" notations indicate the inclusion of polarization functions on heavy atoms and hydrogen, respectively. These functions are essential for describing the non-spherical nature of electron density in chemical bonds and are particularly important for accurately modeling the geometry and properties of silicon compounds.

For higher accuracy, correlation-consistent basis sets, such as Dunning's cc-pVDZ or cc-pVTZ (correlation-consistent polarized Valence Double/Triple Zeta), can be employed. These sets are designed to systematically converge towards the complete basis set limit, allowing for more reliable and precise calculations.

Ab initio (Latin for "from the beginning") methods are based entirely on quantum mechanics and physical constants, without the empirical parameters found in some other methods. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) offer a higher level of theory and are often used as benchmarks for accuracy.

MP2 and CCSD(T) calculations can provide "gold standard" predictions of the relative energies between these conformers. For example, these methods could be used to determine the energy difference between a conformer with the Si-3 methyl group in an axial position versus an equatorial position. This energy difference is critical for determining the equilibrium population of each conformer at a given temperature. Such calculations on the related 1-methyl-1,3,5-trisilacyclohexane have shown that the equatorial conformer is slightly more stable researchgate.net. Similar high-level calculations would provide a definitive energetic ordering for the conformers of this compound.

Table 2: Representative Calculated Relative Energies of Conformers This table illustrates the type of data that high-accuracy ab initio calculations would provide for the relative stability of different molecular conformations.

Conformer Method Relative Energy (kcal/mol)
Chair (Si-3 Me equatorial) MP2/cc-pVTZ 0.00 (Reference)
Chair (Si-3 Me axial) MP2/cc-pVTZ 0.45
Twist-Boat MP2/cc-pVTZ 2.50
Boat MP2/cc-pVTZ 2.95

Composite Quantum Chemical Methods (e.g., G3B3, CBS-QB3) for Thermochemical Data

To obtain highly accurate thermochemical data such as enthalpy of formation, entropy, and Gibbs free energy, chemists often turn to composite quantum chemical methods. These methods, including Gaussian-3 (G3) theories like G3B3 and Complete Basis Set (CBS) methods like CBS-QB3, achieve high accuracy by combining results from several lower-level calculations to approximate a much higher-level calculation. This approach provides a reliable balance between computational cost and accuracy, often referred to as "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).

For organosilicon compounds like silacyclohexanes, these methods are crucial for determining the relative energies and thermodynamic stability of different conformers (spatial arrangements of the atoms). For instance, in a study on the related compound 1-fluorosilacyclohexane, G3B3 and CBS-QB3 methods were employed to calculate the equilibrium geometries and energies of its axial and equatorial conformers acs.org. These calculations help to establish which conformer is more stable and by how much energy, providing fundamental data that governs the compound's behavior. While specific G3B3 or CBS-QB3 thermochemical data for this compound is not prominently available in published literature, the application of these methods would follow a similar pattern, calculating key thermodynamic properties to predict its stability and conformational preferences.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While quantum chemical methods are excellent for calculating the properties of static molecular structures (local minima on a potential energy surface), Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, such as ring inversions, in flexible molecules like this compound.

An MD-based conformational analysis can reveal the pathways and energy barriers for transitions between different chair and boat conformations of the trisilacyclohexane ring nih.gov. By simulating the molecule at various temperatures, scientists can observe the frequency and nature of these interconversions, providing a detailed picture of the molecule's flexibility nih.gov. For substituted cyclohexanes and their heteroatomic analogues, MD simulations can quantitatively correlate the number of observed chair-chair interconversions with experimentally determined ring inversion barriers nih.gov. This technique would be invaluable for understanding how the specific placement of the three methyl groups in this compound influences the dynamics of the ring structure.

Correlation of Theoretical Predictions with Experimental Observables

A critical aspect of computational chemistry is the validation of theoretical predictions against real-world experimental data. This correlation provides confidence in the computational models and allows for a deeper interpretation of experimental results. For substituted trisilacyclohexanes, quantum chemical (QC) calculations are frequently correlated with data from gas electron diffraction (GED) and temperature-dependent Raman spectroscopy chemrxiv.orgresearchgate.net.

In a comprehensive study of the closely related 1-Methyl-1,3,5-trisilacyclohexane, researchers performed detailed QC calculations using methods like MP2 and Density Functional Theory (DFT) with functionals such as M06-2X and B3LYP-D3 chemrxiv.org. The calculations predicted the relative stability and geometric parameters of the axial and equatorial conformers. These theoretical findings were then compared directly with experimental results:

Gas Electron Diffraction (GED): The calculated bond lengths, bond angles, and dihedral angles from the QC models were used to generate a theoretical scattering pattern, which was then fitted to the experimental GED data. This comparison confirmed that the molecule exists as a mixture of axial and equatorial chair conformers researchgate.net.

Raman Spectroscopy: The theoretical vibrational frequencies calculated for each conformer were compared with temperature-dependent Raman spectra. This allowed for the assignment of specific spectral bands to each conformer and an experimental determination of their relative populations at different temperatures researchgate.net.

The study found that while most theoretical methods predicted the equatorial conformer to be slightly more stable, the experimental GED and Raman data revealed a nearly equal or slightly higher population of the axial conformer at the experimental temperature of 280 K researchgate.netchemrxiv.org. This highlights the importance of correlating theoretical models with experimental observables to obtain a complete and accurate understanding of a molecule's structure and behavior.

Table 1: Comparison of Theoretical and Experimental Conformational Ratios for 1-Methyl-1,3,5-trisilacyclohexane researchgate.netchemrxiv.org
MethodAxial Conformer (%)Equatorial Conformer (%)Gibbs Free Energy Difference (ΔGº) (kcal/mol)
QC (M06-2X)~46 - 50~50 - 540.00 - 0.05
QC (B3LYP-D3)~45~550.08
QC (B3LYP)~30~700.51
Experimental (GED, 280 K)54 (±10)46 (±10)-
Experimental (Raman)58 (±4)42 (±4)-

Prediction of Novel Reactivity and Intermolecular Interactions

Beyond structural and thermodynamic properties, computational chemistry can predict how a molecule will behave in a chemical reaction and how it interacts with other molecules. For this compound, these predictions are vital for understanding its potential applications.

Reactivity Prediction: Computational methods can be used to model reaction pathways and calculate activation energies, providing insight into a molecule's kinetic stability and potential reactivity hydrophobe.org. By analyzing the molecule's frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), chemists can predict where electrophilic or nucleophilic attacks are most likely to occur. For instance, the analysis of LUMO areas can help explain differences in reaction rates for various silanes hydrophobe.org. This type of analysis could be used to predict the reactivity of this compound in reactions such as hydrolysis, oxidation, or ring-opening polymerizations.

Intermolecular Interactions: Theoretical models are also used to study non-covalent interactions, such as van der Waals forces and hydrogen bonds, which govern the physical properties of a substance in its condensed phases (liquid and solid). Methods like Symmetry-Adapted Perturbation Theory (SAPT) can dissect the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces mdpi.com. For this compound, these calculations could predict how individual molecules pack in a crystal lattice or interact in a solution, influencing properties like boiling point and solubility. Furthermore, analyzing the topology of the electron density via Quantum Theory of Atoms in Molecules (QTAIM) can identify and characterize weak intermolecular interactions that stabilize molecular dimers and larger aggregates mdpi.commdpi.com.

Future Directions and Emerging Research Opportunities

Development of Novel Derivatization and Functionalization Strategies

Future research will likely focus on expanding the synthetic toolbox for creating a diverse range of 1,1,3-trimethyl-1,3,5-trisilacyclohexane derivatives. Building upon established methods for functionalizing the parent 1,3,5-trisilacyclohexane (B3121665), such as hydrosilylation and Grignard reagent alkylation, researchers can explore more complex and targeted derivatization strategies.

Hydrosilylation, for instance, has been effectively used with the unsubstituted 1,3,5-trisilacyclohexane to introduce various functional groups. Applying this to the trimethyl derivative could yield a new family of compounds with tailored electronic and steric properties. A key area of exploration will be the use of catalysts to control the regioselectivity of these reactions, given the existing methyl substitutions on the ring.

Furthermore, silylation reactions, where the compound acts as a silylating agent for alcohols and amines, present another avenue for creating novel functional molecules. The development of these derivatives is crucial for unlocking the full potential of this compound as a building block for advanced materials, including polymers, dendrimers, and poly-Lewis acids. d-nb.info

Table 1: Potential Functionalization Reactions for this compound

Reaction TypeReagentsPotential Functional Groups Introduced
HydrosilylationAlkenes, Alkynes with Pt catalystAlkyl, Alkenyl, and other organic moieties
Grignard ReactionRMgXAlkyl, Aryl groups
SilylationAlcohols, AminesSilyl (B83357) ethers, Silyl amines
HalogenationX2 (e.g., Cl2, Br2)Halogen atoms for further substitution

Integration of Advanced Characterization Techniques for In-Situ Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the derivatization of this compound will be crucial for optimizing synthetic protocols. The integration of advanced characterization techniques for in-situ monitoring is a promising future direction. Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time data on the formation of intermediates and products during reactions like hydrosilylation. researchgate.net

Advanced 2D NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed for the detailed structural elucidation of novel, complex derivatives. nih.gov These methods will be invaluable in determining the precise connectivity and stereochemistry of new compounds, which is essential for understanding their structure-property relationships.

Table 2: Advanced NMR Techniques for Characterization

TechniqueInformation Obtained
In-situ NMRReal-time reaction monitoring, kinetic data
HSQCDirect C-H correlations
HMBCLong-range C-H correlations, connectivity mapping
NOESYThrough-space proton-proton correlations, stereochemistry

Application of Machine Learning and Artificial Intelligence in Materials Discovery

By creating extensive datasets of known and computationally predicted derivatives, ML models can be trained to predict various properties, such as thermal stability, electronic properties, and reactivity. mdpi.com This predictive capability will enable researchers to screen vast numbers of virtual compounds and identify the most promising candidates for synthesis, significantly reducing the time and cost associated with traditional trial-and-error approaches. researchgate.net Generative AI algorithms could even propose novel molecular structures based on desired performance criteria. catalysis-summit.com

Expanding the Scope of Catalytic Applications with this compound Derivatives

While the catalytic applications of this compound itself are not yet established, its functionalized derivatives hold significant promise as novel catalysts or catalyst supports. The ability to introduce a variety of functional groups onto the trisilacyclohexane backbone opens up possibilities for creating tailored catalytic centers. d-nb.info

Exploration of Bio-Inspired Organosilicon Architectures

The field of bio-inspired materials synthesis offers exciting, long-term research opportunities for this compound. Nature's ability to create complex, hierarchical structures from simple building blocks provides a blueprint for the design of novel organosilicon architectures. nih.gov While current bio-inspired silica (B1680970) synthesis primarily uses simpler silicon precursors, the unique structure of this compound could be leveraged to create more complex and functional materials. nih.govrsc.org

Future research could explore the use of this compound as a precursor in self-assembly processes, potentially templated by biomolecules, to generate ordered nanostructures. researchgate.netnih.gov The incorporation of the trimethyl-trisilacyclohexane unit into these structures could impart unique properties, such as hydrophobicity and thermal stability, that are not achievable with traditional silica precursors. This research direction could lead to the development of novel materials for applications in areas such as drug delivery, sensing, and catalysis.

Q & A

Q. What synthetic methodologies are recommended for 1,1,3-Trimethyl-1,3,5-trisilacyclohexane, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of silacyclohexane derivatives typically involves silane precursor reactions under controlled conditions. For example, a related trisilacyclohexane compound was synthesized by reacting silane precursors (e.g., Me3_3SiCl) with cyclic amines in an inert solvent (e.g., pentane) and a base (e.g., triethylamine) to neutralize HCl byproducts . Key optimization steps include:

  • Catalyst Selection : Use of Lewis acids or transition-metal catalysts to accelerate siloxane ring formation.
  • Temperature Control : Maintaining reaction temperatures between 0–25°C to prevent side reactions.
  • Purification : Vacuum distillation or column chromatography to isolate the product from byproducts like Et3_3N·HCl.
    A representative synthesis protocol is outlined below:
Step Reagents/Conditions Purpose
Precursor MixingMe3_3SiCl, pentane, Et3_3NInitiate siloxane ring formation
Stirring2–4 hours at 25°CEnsure complete reaction
FiltrationRemove Et3_3N·HCl precipitatePurify intermediate
Solvent EvaporationVacuum distillationIsolate crude product

Q. Reference :

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR: Methyl groups on silicon atoms resonate at δ 0.1–0.5 ppm, while cyclohexane ring protons appear upfield (δ 1.2–1.8 ppm) due to shielding effects .
    • 29^{29}Si NMR: Silicons in the trisilacyclohexane ring show distinct peaks between δ -10 to +20 ppm, depending on substituents .
  • IR Spectroscopy : Si–C and Si–O–Si stretches appear at 600–800 cm1^{-1} and 1000–1100 cm1^{-1}, respectively .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion (e.g., C9_9H18_{18}Si3_3) and fragmentation patterns .

Validation Tip : Cross-reference experimental data with computational predictions (e.g., NIST Chemistry WebBook entries) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods like DFT or molecular dynamics simulate the electronic and steric properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Use software (e.g., Gaussian, ORCA) to calculate bond angles, ring strain, and frontier molecular orbitals (HOMO/LUMO). Basis sets like 6-31G(d) are suitable for silicon-containing systems .
    • Compare optimized geometries with X-ray crystallography data (if available) to validate computational models .
  • Molecular Dynamics (MD) :
    • Simulate solvent interactions (e.g., in toluene or THF) using force fields (e.g., OPLS-AA) to study conformational flexibility .

Case Study : A DFT study on a similar trisiloxane compound revealed that methyl substituents increase steric hindrance, reducing reactivity at axial positions .

Q. What experimental approaches can elucidate the steric and electronic effects of substituents on the trisilacyclohexane ring’s reactivity?

Methodological Answer:

  • Kinetic Studies : Monitor reaction rates with bulky electrophiles (e.g., tert-butyl chloride) to assess steric hindrance .
  • X-ray Crystallography : Resolve 3D structures to measure bond lengths and angles, identifying steric clashes .
  • Cyclic Voltammetry : Measure redox potentials to evaluate electronic effects of methyl groups on silicon centers .

Example : Substituents at the 1,3,5-positions create a rigid ring structure, limiting axial attack pathways in nucleophilic substitutions .

Q. How can this compound be applied in materials science, such as polymer or catalyst design?

Methodological Answer:

  • Polymer Precursors : Incorporate into polysiloxane networks via ring-opening polymerization (ROP) using catalysts like KOH or Pt complexes .
  • Catalyst Supports : Functionalize the ring with ligands (e.g., phosphines) to anchor transition metals (e.g., Pd, Ru) for heterogeneous catalysis .

Q. Reference :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.